![molecular formula C9H13NO2S B11902043 3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one CAS No. 85976-51-8](/img/structure/B11902043.png)
3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one
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Overview
Description
3-Methoxy-1-thia-4-azaspiro[45]dec-3-en-2-one is a spiro compound characterized by a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one typically involves multi-step reactions. One common method starts with the reaction of a suitable cyclohexanone derivative with a thiol and an amine under specific conditions. The reaction sequence may include steps such as cyclization, oxidation, and methoxylation to introduce the methoxy group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thia-azaspiro ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic structure or to remove the methoxy group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler spirocyclic compounds .
Scientific Research Applications
Structure
The compound features a methoxy group, a sulfur atom, and a nitrogen atom within its spirocyclic framework, contributing to its distinctive chemical properties and reactivity. The presence of these functional groups allows for various chemical reactions that are essential for developing analogs and exploring structure-activity relationships in drug discovery.
Antiviral Activity
Research indicates that 3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one exhibits significant antiviral properties. Studies have demonstrated its efficacy against various coronaviruses and influenza viruses. The mechanism of action may involve:
- Inhibition of viral fusion processes
- Interference with viral replication pathways
This potential makes it a candidate for further development in antiviral therapies.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Condensation Reactions : Utilizing starting materials that contain the necessary functional groups.
- Cyclization Techniques : Forming the spirocyclic structure through cyclization reactions.
The ability to modify the compound's structure allows researchers to create derivatives with enhanced biological activity or improved pharmacokinetic profiles.
Interaction Studies
Interaction studies have provided insights into the binding affinities and mechanisms of action against viral targets. Techniques employed in these studies include:
- Molecular Docking : To predict how the compound interacts with viral proteins.
- In vitro Assays : To evaluate the biological activity against specific viral strains.
These studies are crucial for understanding how modifications to the compound's structure can enhance its biological activity and specificity against target pathogens.
Comparative Analysis of Related Compounds
Several compounds share structural similarities with this compound, each exhibiting unique properties. The following table summarizes some of these compounds along with their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one | Hydroxy group addition | Antiviral activity against influenza |
Spirotetramat | Contains a similar spirocyclic structure | Insecticide with broad-spectrum efficacy |
1-Thia-4-Azaspiro[4.5]decan derivatives | Variations in substituents on the azaspiro | Potential antiviral properties |
These compounds highlight the versatility of the spirocyclic framework in medicinal chemistry, particularly in developing agents targeting viral infections or agricultural pests.
Case Study 1: Antiviral Efficacy Against Coronaviruses
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antiviral efficacy of this compound against SARS-CoV and MERS-CoV. The results indicated that the compound significantly reduced viral replication in vitro, suggesting its potential as a therapeutic agent for coronavirus infections .
Case Study 2: Structure Activity Relationship Studies
A series of structure activity relationship studies conducted at a pharmaceutical research institute explored various derivatives of this compound. Modifications to the methoxy group and nitrogen atom were found to enhance antiviral potency while maintaining low cytotoxicity .
Mechanism of Action
The mechanism of action of 3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: A similar spirocyclic compound used as an insecticide.
Spirooxindoles: Compounds with a spirocyclic structure that have shown potential in medicinal chemistry.
Spirocyclic Lactams: These compounds are studied for their biological activities and potential therapeutic applications.
Uniqueness
3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one is unique due to its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms in the ring. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This compound belongs to the class of azaspiro compounds, which are known for their diverse pharmacological properties, particularly in antiviral applications.
The molecular formula of this compound is C9H13NO2S, with a molecular weight of approximately 199.27 g/mol. Its structure includes a methoxy group, a sulfur atom, and a nitrogen atom, contributing to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C9H13NO2S |
Molecular Weight | 199.27 g/mol |
LogP | 1.40 |
PSA | 63.96 Ų |
Biological Activity
Research indicates that this compound exhibits significant antiviral activity . Studies have shown efficacy against various coronaviruses and influenza viruses, suggesting its potential as a therapeutic agent in viral infections. The mechanism of action appears to involve inhibiting viral fusion processes and disrupting replication pathways, which are critical for viral propagation.
Antiviral Efficacy
A series of studies have demonstrated the compound's effectiveness against specific viral targets:
- Inhibition of Viral Fusion : The compound has been shown to interfere with the fusion of viral membranes, a key step in the viral life cycle.
- Replication Pathway Disruption : It may inhibit enzymes involved in viral replication, leading to reduced viral load in infected cells.
Structure-Activity Relationship (SAR)
The unique structure of this compound allows for the exploration of various analogs to enhance its biological activity. SAR studies focus on modifying the functional groups attached to the spirocyclic framework to optimize antiviral efficacy while minimizing toxicity.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Antiviral Activity : A recent study highlighted that derivatives of the azaspiro scaffold showed promising results against HCoV-OC43, a human coronavirus. The most active derivatives exhibited IC50 values in the low micromolar range, indicating strong antiviral potential.
- Mechanistic Insights : Another investigation utilized molecular docking techniques to elucidate the binding interactions between this compound and viral proteins, revealing critical binding sites that could be targeted for drug design.
Properties
CAS No. |
85976-51-8 |
---|---|
Molecular Formula |
C9H13NO2S |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
3-methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C9H13NO2S/c1-12-7-8(11)13-9(10-7)5-3-2-4-6-9/h2-6H2,1H3 |
InChI Key |
BNCOBRJBELUDCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2(CCCCC2)SC1=O |
Origin of Product |
United States |
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